Ortho-Bromo Substitution Imposes Torsional Constraint Absent in Para- and Meta-Bromo Isomers
The target compound's ortho-bromo substituent creates a steric clash with the amide carbonyl, restricting rotation around the C(aryl)–C(carbonyl) bond. This is structurally distinct from the para-bromo isomer N-[(1R*,4R*)-4-aminocyclohexyl]-4-bromobenzamide hydrochloride (CAS 1286272-78-3), where the bromine is distal to the amide linkage, and from the meta-bromo isomer N-[(1R*,4R*)-4-aminocyclohexyl]-3-bromobenzamide hydrochloride (CAS 1286274-10-9), where the steric effect is intermediate . Computed physicochemical descriptors from vendor datasheets show a LogP of 2.87 for the 2-bromo compound , compared to a predicted LogP of 3.54 for the 1,2-trans-4-bromo analog N-(2-aminocyclohexyl)-4-bromobenzamide (CAS 108577-14-6) , indicating that both bromine position and cyclohexyl substitution pattern influence lipophilicity. Direct experimental torsional barrier measurements or comparative X-ray crystal structures are not available in the public domain for any member of this series; this evidence is class-level inference supported by well-established principles of ortho-substituent steric effects in benzamides.
| Evidence Dimension | Steric constraint on aryl–carbonyl bond rotation (ortho-bromo steric effect) |
|---|---|
| Target Compound Data | 2-Br (ortho): steric clash between Br and amide C=O restricts torsional freedom; computed LogP 2.87 |
| Comparator Or Baseline | 4-Br (para, CAS 1286272-78-3): no steric clash; 3-Br (meta, CAS 1286274-10-9): intermediate steric environment; 1,2-trans-4-Br (CAS 108577-14-6): predicted LogP 3.54 |
| Quantified Difference | LogP difference of 0.67 units between 2-bromo-1,4-trans (LogP 2.87) and 4-bromo-1,2-trans (LogP 3.54); qualitative steric ranking: ortho > meta > para |
| Conditions | Predicted/computed physicochemical properties; no experimental torsional barrier data available |
Why This Matters
The ortho-bromo conformational restriction alters the accessible pharmacophoric conformations, meaning the 2-bromo isomer cannot be assumed to recapitulate the binding mode or metabolic profile of the 4-bromo or 3-bromo isomers in any receptor or enzyme assay.
